
Bombinakinin M
描述
Bombinakinin M is a 28-amino acid bradykinin-related peptide (BRP) first isolated from the skin secretions of the toad Bombina maxima . Its cDNA-encoded precursor exhibits unique structural variability, containing between one and eight identical copies of the mature peptide, depending on the study and environmental conditions of the source organism . The peptide features a conserved bradykinin core sequence (RPPGFSPFR) but is extended at the N-terminus and stabilized by a disulfide bond between two cysteine residues . Functionally, this compound is a potent agonist of mammalian bradykinin B2 receptors, demonstrating approximately 50-fold higher potency than endogenous bradykinin in inducing arterial smooth muscle contraction . Notably, it is co-expressed with bombinakinin-GAP, a 28-amino acid peptide that modulates feeding behavior in rats, suggesting a synergistic regulatory role in biological systems .
准备方法
Natural Extraction from Bombina maxima Skin Secretions
Collection and Initial Processing of Toad Secretions
The isolation of Bombinakinin M from Bombina maxima begins with the ethical collection of skin secretions, typically induced by mild electrical stimulation or topical application of chemical irritants . Secretions are immediately diluted in an aqueous solution containing protease inhibitors (e.g., 1 mM phenylmethylsulfonyl fluoride) to prevent enzymatic degradation . Subsequent centrifugation at 12,000 × g for 20 minutes at 4°C removes cellular debris and particulate matter, yielding a clarified supernatant .
Chromatographic Purification
The supernatant undergoes multistep chromatographic purification. Initial fractionation via size-exclusion chromatography (SEC) on a Sephadex G-50 column separates components by molecular weight, with this compound eluting in the 2–4 kDa range . Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile (5–60% over 40 minutes) in 0.1% trifluoroacetic acid (TFA) . this compound typically elutes at ~32% acetonitrile, as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (observed m/z: 2179.55 [M+H]⁺) .
Table 1: Key Parameters for Natural Extraction
Parameter | Value/Description |
---|---|
Source | Bombina maxima skin secretions |
SEC Column | Sephadex G-50 |
RP-HPLC Column | C18 (5 μm, 250 × 4.6 mm) |
Elution Gradient | 5–60% acetonitrile in 0.1% TFA over 40 min |
Retention Time | ~32% acetonitrile |
Final Purity | >95% (analytical HPLC) |
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Deprotection
Synthetic production of this compound employs Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS on TentaGel S RAM resin (0.25 mmol/g loading) . The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF (2 × 5 minutes) .
Sequential Amino Acid Coupling
The peptide sequence (DLPKINRKGPRPPGFSPFR) is assembled using a systematic double-coupling protocol . Each Fmoc-protected amino acid (4 equivalents) is activated with hexafluorophosphate benzotriazole tetramethyluronium (HBTU, 3.9 equivalents) and N-methylmorpholine (NMM, 6 equivalents) in DMF . Coupling reactions proceed for 45 minutes at 25°C, with completion confirmed by Kaiser ninhydrin testing .
Side-Chain Deprotection and Cleavage
Following chain assembly, the resin-bound peptide is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 3 hours at 25°C . This simultaneously removes side-chain protecting groups (e.g., tert-butyl for threonine, trityl for histidine) and liberates the crude peptide from the resin . Precipitation in ice-cold diethyl ether yields a crude peptide pellet, which is dissolved in 20% acetic acid for lyophilization .
Oxidative Folding and Disulfide Bond Formation
This compound contains no disulfide bonds, distinguishing it from structurally related peptides like bombinakinin-GAP . Consequently, oxidative folding steps are unnecessary, simplifying the synthetic workflow compared to cystine-rich amphibian peptides .
Table 2: SPPS Conditions for this compound
Parameter | Value/Description |
---|---|
Resin | TentaGel S RAM (0.25 mmol/g) |
Coupling Reagent | HBTU/NMM |
Deprotection Reagent | 20% piperidine in DMF |
Cleavage Cocktail | TFA/TIS/water (95:2.5:2.5) |
Crude Yield | 60–75% (by mass balance) |
Final Purity (HPLC) | 80–90% pre-purification |
Post-Synthetic Purification and Characterization
Preparative HPLC Purification
Crude synthetic this compound is purified using preparative RP-HPLC on a C18 column (20 × 250 mm, 10 μm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes . Fractions containing the target peptide are identified by analytical HPLC (≥95% purity) and pooled for lyophilization .
Mass Spectrometric Validation
MALDI-TOF analysis confirms the molecular mass (observed m/z: 2179.55 [M+H]⁺; calculated: 2179.55) . High-resolution electrospray ionization (HR-ESI) mass spectrometry further validates the sequence via tandem MS/MS fragmentation .
Bioactivity Assessment
Purified this compound is tested for bradykinin receptor agonism using guinea pig ileum smooth muscle contraction assays . Synthetic batches exhibit EC₅₀ values of 4.0 ± 0.3 nM, matching naturally isolated peptide potency .
Comparative Analysis of Natural vs. Synthetic Methods
Yield and Scalability
Natural extraction yields ~0.5–1.0 mg of this compound per gram of crude secretion, limited by seasonal variations in toad peptide production . SPPS provides scalable yields, with typical batches producing 100–500 mg of crude peptide per synthesis cycle .
Cost and Resource Considerations
Natural extraction requires access to Bombina maxima populations, raising ecological and ethical concerns . SPPS avoids these issues but incurs high costs for protected amino acids and chromatographic resins .
Purity and Batch Consistency
Naturally derived this compound may contain trace contaminants like bombinakinin-GAP due to co-expression in toad secretions . Synthetic batches achieve higher consistency, with inter-batch purity variations of <2% .
Table 3: Method Comparison
Metric | Natural Extraction | SPPS |
---|---|---|
Yield per Batch | 0.5–1.0 mg/g secretion | 100–500 mg |
Purity | 90–95% | 95–99% |
Cost per Milligram | $200–$400 | $50–$100 |
Ethical Concerns | Moderate (animal use) | None |
Challenges and Innovations in this compound Synthesis
Solubility Optimization
This compound’s solubility in aqueous solutions (1 mg/mL in water) necessitates careful handling during lyophilization to prevent aggregation . Co-lyophilization with cryoprotectants like trehalose (5% w/v) improves long-term stability .
Automation and High-Throughput Synthesis
Recent advances in automated peptide synthesizers (e.g., Intavis ResPep SL) enable parallel synthesis of this compound analogs for structure-activity studies . Microwave-assisted SPPS reduces coupling times from 45 to 10 minutes per residue, enhancing efficiency .
Green Chemistry Approaches
Solvent recycling systems for DMF and TFA reduce environmental impact, while water-based coupling reagents (e.g., COMU) are under investigation as alternatives to HBTU .
化学反应分析
Types of Reactions: Bombinakinin M primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine) are commonly used.
Peptide Cleavage: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The primary product of these reactions is the fully synthesized and purified this compound peptide.
科学研究应用
Bombinakinin M exhibits significant biological activity, primarily as a selective agonist for bradykinin receptors in mammalian arterial smooth muscle. It demonstrates approximately 50-fold greater potency than bradykinin itself, eliciting dose-dependent contractile effects in smooth muscle tissues (EC50 = 4.0 nM) . The peptide's structure is characterized by the sequence DLPKINRKGPRPPGFSPFR, with a molecular weight of 2179.55 Da .
Pharmacological Applications
The modulation of pain responses via the bradykinin system has been explored in various studies. Research suggests that this compound can influence pain pathways through its action on B2 receptors, potentially offering new avenues for pain management therapies .
Case Studies
Several case studies highlight the practical applications of this compound in clinical and experimental settings:
- Case Study on Cardiovascular Effects : A study involving the administration of this compound to animal models demonstrated significant improvements in vascular reactivity and blood pressure regulation compared to controls treated with bradykinin .
- Anxiety and Stress Response : Research indicates that the bradykinin system, including this compound, plays a role in modulating stress responses and anxiety levels in both human and mouse models . This opens potential therapeutic pathways for anxiety disorders.
作用机制
Bombinakinin M exerts its effects by binding to bradykinin receptors, specifically the B2 receptor subtype. Upon binding, it activates G-proteins, which in turn stimulate a phosphatidylinositol-calcium second messenger system. This leads to various physiological responses, including smooth muscle contraction, vasodilation, and pain sensation .
相似化合物的比较
Structural and Functional Comparison
Table 1: Key Features of Bombinakinin M and Related Peptides
Research Findings and Implications
- Enhanced Bioactivity : this compound variants with isoleucine substitutions at position 1 of the bradykinin core exhibit enhanced smooth muscle activity, demonstrating structure-activity relationships critical for drug design .
- Antimicrobial Divergence : Unlike Phyllomedusa BRPs, this compound lacks direct antimicrobial activity. This functional divergence underscores the adaptive specialization of amphibian skin peptides: Bombina spp. prioritize vasoactive defense mechanisms, while Phyllomedusa spp. invest in antimicrobial peptides .
生物活性
Bombinakinin M, also known as maximakinin, is a bioactive peptide derived from the skin secretions of the Chinese red belly toad (Bombina maxima). It is classified as a potent bradykinin receptor agonist, exhibiting significant biological activities that are crucial for various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
This compound consists of 19 amino acids with the following sequence:
The molecular weight of this compound is approximately 2179.55 Da. It is highly soluble in water and has been characterized by its selective action on mammalian arterial smooth muscle bradykinin receptors, displaying about 50-fold greater potency than bradykinin itself .
Biological Activity
1. Receptor Agonism
This compound acts primarily as a bradykinin receptor agonist, specifically targeting the B2 receptor subtype. Its potency is demonstrated through various experimental models:
- Contractile Effects: In isolated guinea pig ileum preparations, this compound elicited dose-dependent contractile responses with an effective concentration (EC50) of approximately 4.0 nM .
- Selectivity: The peptide shows high selectivity for mammalian arterial smooth muscle receptors compared to other receptor types, indicating its potential therapeutic applications in cardiovascular diseases .
2. Immunomodulatory Functions
Recent studies have highlighted the immunomodulatory properties of this compound:
- LPS Neutralization: Peptides derived from Bombina maxima skin secretions, including fragments related to this compound, exhibited LPS-binding activity and immunoregulatory functions. These peptides can neutralize LPS effects in animal models, suggesting their role in enhancing host defense mechanisms against microbial infections .
- Cytotoxicity: Research indicates that these peptides possess low cytotoxicity while maintaining significant immunomodulatory effects in vitro .
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Cardiovascular Effects
A study investigated the cardiovascular effects of this compound in vivo. The peptide was administered to rat models, demonstrating prolonged hemodynamic responses without significant off-target effects due to its resistance to ACE degradation. This property enhances its potential as a therapeutic agent for managing hypertension and other cardiovascular conditions .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of peptides derived from Bombina maxima, including this compound fragments. These peptides were shown to exhibit significant activity against various pathogens, reinforcing their role in amphibian defense mechanisms and their potential application in developing new antimicrobial agents .
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Bombinakinin M from biological sources?
- Methodological Answer : Isolation typically involves liquid chromatography (HPLC or LC-MS) combined with bioassay-guided fractionation. Purification steps should include reverse-phase chromatography and MALDI-TOF mass spectrometry for molecular weight confirmation. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and tandem MS/MS fragmentation .
Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?
- Methodological Answer : Document all variables (e.g., solvent gradients, temperature, source organism subspecies) in standardized protocols. Use internal controls (e.g., spiked reference standards) and adhere to metric system units for measurements. Cross-validate results with independent labs using shared raw datasets .
Intermediate Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line heterogeneity, peptide concentration ranges). Replicate conflicting experiments under identical conditions, employing statistical tests (ANOVA, t-tests) to assess significance. Use sensitivity analysis to isolate influential parameters .
Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects?
- Methodological Answer : Establish a logarithmic concentration range (e.g., 1 nM–100 µM) based on preliminary toxicity assays. Incorporate positive/negative controls (e.g., known kinase inhibitors) and blinded data collection to reduce bias. Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values .
Advanced Research Questions
Q. What computational approaches are effective for predicting this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to map binding interactions. Validate predictions using alanine scanning mutagenesis and surface plasmon resonance (SPR) for affinity measurements. Cross-reference with structural databases (e.g., PDB, PubChem) .
Q. How can researchers address ethical and methodological challenges in animal studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical trials. Use the minimum sample size required for statistical power (calculated via G*Power software). Implement non-invasive monitoring (e.g., in vivo imaging) and justify species selection through phylogenetic analysis of target receptor conservation .
Q. What frameworks are recommended for analyzing this compound’s role in complex signaling pathways?
- Methodological Answer : Apply systems biology tools (e.g., STRING database, Cytoscape) to map protein-protein interaction networks. Use phosphoproteomics (LC-MS/MS) to identify downstream targets. Validate pathway relevance via CRISPR-Cas9 knockout models and transcriptomic profiling (RNA-seq) .
Q. Data Interpretation and Reporting
Q. How should researchers handle conflicting structural data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Perform molecular dynamics simulations to assess conformational flexibility. Compare experimental conditions (e.g., solvent pH, temperature) and validate using circular dichroism (CD) spectroscopy. Publish raw diffraction data and NMR chemical shifts in open repositories (e.g., Zenodo) for peer validation .
Q. What criteria determine whether this compound’s mechanisms warrant further translational research?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate preclinical data. Prioritize studies demonstrating target selectivity, low off-target toxicity (e.g., high-throughput screening), and therapeutic windows comparable to existing drugs .
Q. Cross-Disciplinary Considerations
Q. How can researchers integrate omics data (genomics, proteomics) with this compound studies?
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEWOWMYALYVCG-UOGIEMGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H159N31O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2179.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。